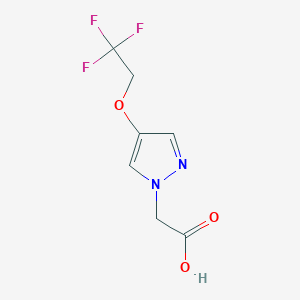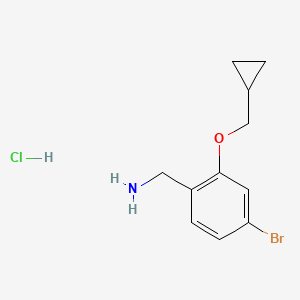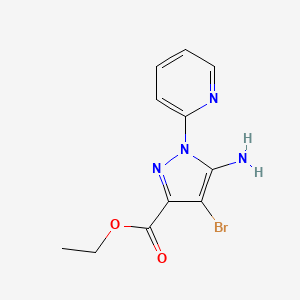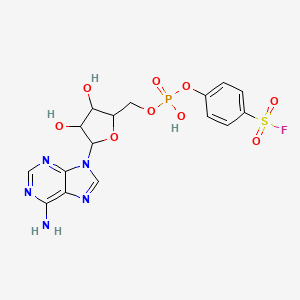
(3S)-1-trimethylsilyloct-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-trimethylsilyloct-1-yn-3-ol is an organic compound that belongs to the class of alkynes. It is characterized by the presence of a trimethylsilyl group attached to an octyne backbone with a hydroxyl group at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-trimethylsilyloct-1-yn-3-ol typically involves the use of alkyne and silylating agents. One common method is the reaction of an alkyne with a trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-trimethylsilyloct-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or an alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
Applications De Recherche Scientifique
(3S)-1-trimethylsilyloct-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-1-trimethylsilyloct-1-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne moiety can participate in π-π interactions. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-trimethylsilyloct-1-yn-2-ol: Similar structure but with the hydroxyl group at the second carbon position.
(3S)-1-trimethylsilyloct-1-yn-4-ol: Similar structure but with the hydroxyl group at the fourth carbon position.
(3S)-1-trimethylsilyloct-1-yn-5-ol: Similar structure but with the hydroxyl group at the fifth carbon position.
Uniqueness
(3S)-1-trimethylsilyloct-1-yn-3-ol is unique due to the specific positioning of the hydroxyl group at the third carbon, which can influence its reactivity and interactions compared to its isomers. This unique structure can lead to different chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H22OSi |
|---|---|
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
(3S)-1-trimethylsilyloct-1-yn-3-ol |
InChI |
InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3/t11-/m0/s1 |
Clé InChI |
QRHOINBDNMITIU-NSHDSACASA-N |
SMILES isomérique |
CCCCC[C@@H](C#C[Si](C)(C)C)O |
SMILES canonique |
CCCCCC(C#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)





